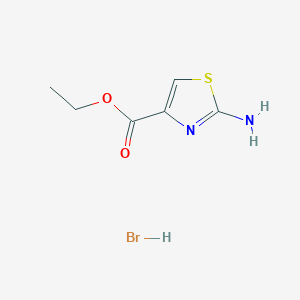

Ethyl 2-aminothiazole-4-carboxylate hydrobromide

概述

描述

Synthesis and Antitumor Activity of Ethyl 2-Substituted-aminothiazole-4-carboxylate Analogs

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been explored, revealing potential anticancer properties. One analog, in particular, demonstrated significant activity against the RPMI-8226 leukemia cell line, suggesting the promise of these compounds in antitumor applications .

A New Facile Synthesis of 2-Aminothiazole-5-Carboxylates

A novel method for synthesizing 2-aminothiazole-5-carboxylates has been developed, involving the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to create a unique intermediate that is cyclized with thioureas to yield the desired product .

Tandem Photoarylation-Photoisomerization of Halothiazoles

The photochemical behavior of ethyl 2-iodothiazole-5-carboxylate has been studied, leading to the formation of ethyl 3-phenylisothiazole-4-carboxylate and similar compounds. These products exhibit photophysical properties and act as singlet-oxygen sensitizers, which could have implications in photo-oxidation processes .

A Strecker Approach to 2-Substituted Ethyl 5-Aminothiazole-4-Carboxylates

A general approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This involves a multi-step process starting with the addition of thioamides to ethyl glyoxylate, followed by treatment with acetyl chloride and exposure to sodium cyanide, yielding the target heterocycles .

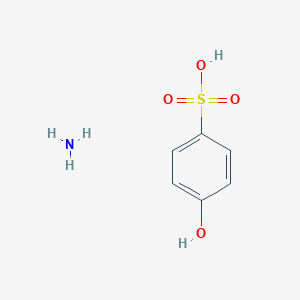

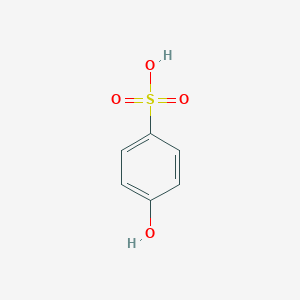

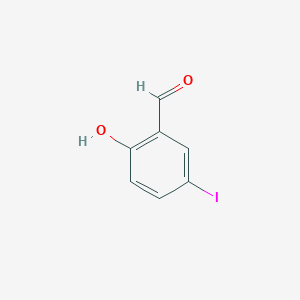

Synthesis of Ethyl 2-(3-Cyano-4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate

An optimized synthetic method for a key intermediate in the synthesis of febuxostat, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has been developed. This process involves a one-pot reaction followed by a series of transformations, culminating in the desired compound, which is suitable for industrial preparation .

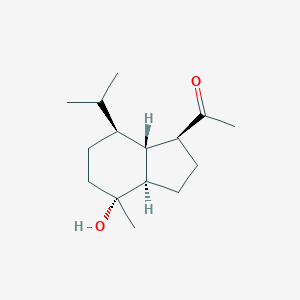

Molecular Structure Analysis

The molecular structures of various thiazole derivatives have been elucidated, including ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct of 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole. These structures are characterized by hydrogen bonding and confirm the potential for diverse interactions in these compounds .

Physical and Chemical Properties Analysis

The crystal structure of ethyl 2-aminoxazole-5-carboxylate has been determined, revealing planar sheets connected by hydrogen bonding. The interactions between these sheets are primarily dipole-dipole interactions, which could influence the compound's physical properties and reactivity .

科学研究应用

Antitumor Activity

Ethyl 2-aminothiazole-4-carboxylate hydrobromide has shown potential in antitumor activity. In a study, various analogs of this compound were synthesized and tested for in vitro antitumor activity against human tumor cell lines. One of the compounds, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, exhibited significant activity against the RPMI-8226 leukemia cell line and a broad spectrum of activity against other tumor cell lines (El-Subbagh et al., 1999).

Antimicrobial and Antibacterial Properties

Ethyl 2-aminothiazole-4-carboxylate hydrobromide derivatives have been investigated for their antimicrobial activities. A study reported the synthesis of modified derivatives, which were tested against various bacterial and fungal strains. This research highlighted the potential of these compounds in antimicrobial applications (Desai et al., 2019).

Synthesis and Structural Studies

The compound has been a focus in synthesis and structural studies. For example, a study described a general approach to synthesize 2-substituted ethyl 5-aminothiazole-4-carboxylates, providing valuable insights into the structure and synthesis methods of this class of compounds (Cheng et al., 2016).

Development of Fluorescent Probes

Ethyl 2-aminothiazole-4-carboxylate hydrobromide derivatives have been used in the development of fluorescent probes for the detection of biomolecules. A study synthesized a ratiometric fluorescent probe for the selective detection of cysteine and homocysteine, indicating its potential in analytical chemistry and diagnostics (Na et al., 2016).

Anti-inflammatory and Analgesic Applications

Research has also explored the anti-inflammatory and analgesic potential of ethyl 2-aminothiazole-4-carboxylate hydrobromide derivatives. One study synthesized various derivatives and evaluated them for anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).

安全和危害

Ethyl 2-aminothiazole-4-carboxylate hydrobromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

属性

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLKNNNNKWTAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminothiazole-4-carboxylate hydrobromide | |

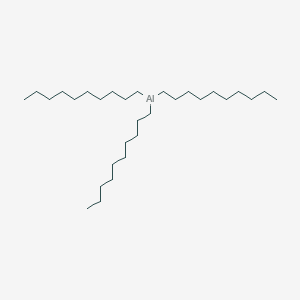

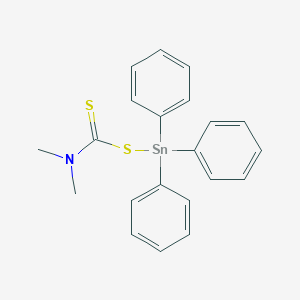

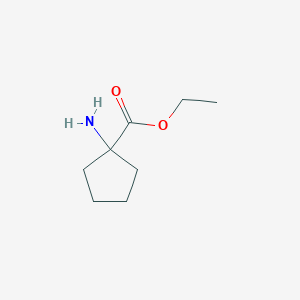

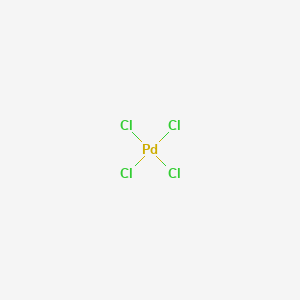

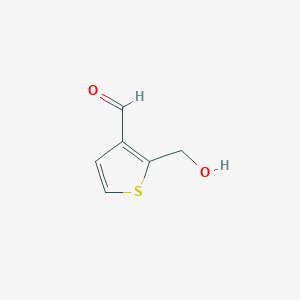

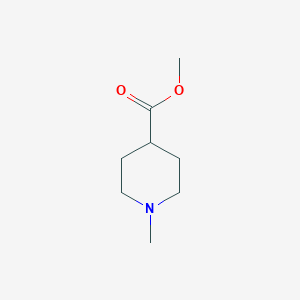

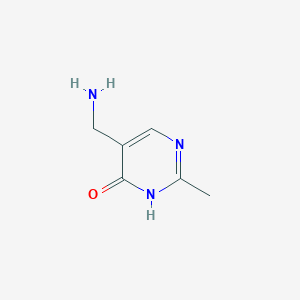

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)